GSK503

EZH2 EZH1 Isoform selectivity

Researchers require potent, selective EZH2 probes without confounding EZH1 activity or mutant-specific potency shifts. GSK503 solves this: a SAM-competitive EZH2 inhibitor with uniform low-nanomolar potency across wild-type and mutant EZH2 (Y641C/A677G). - Biochemical IC50: 8 nM (wild-type); >200-fold selective vs EZH1 - Validates EZH2 dependency in DLBCL, melanoma, and immuno-oncology models - Enables pharmacodynamic monitoring via H3K27me3 reduction

Molecular Formula C31H38N6O2
Molecular Weight 526.7 g/mol
Cat. No. B15586943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGSK503
Molecular FormulaC31H38N6O2
Molecular Weight526.7 g/mol
Structural Identifiers
InChIInChI=1S/C31H38N6O2/c1-19(2)37-18-21(4)29-25(30(38)33-17-26-20(3)13-22(5)34-31(26)39)14-24(15-27(29)37)23-7-8-28(32-16-23)36-11-9-35(6)10-12-36/h7-8,13-16,18-19H,9-12,17H2,1-6H3,(H,33,38)(H,34,39)
InChIKeyHRDQQHUKUIKFHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





GSK503 EZH2 Inhibitor Overview


GSK503 is a potent, small-molecule inhibitor of the histone methyltransferase Enhancer of Zeste Homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) . It functions as a SAM-competitive inhibitor, binding to the SET domain of EZH2 to block the trimethylation of histone H3 at lysine 27 (H3K27me3), a key epigenetic mark associated with transcriptional repression and tumorigenesis [1]. GSK503 demonstrates equipotent inhibition against wild-type EZH2 and a spectrum of clinically relevant EZH2 gain-of-function mutants (including Y641C, A677G, and Y641F/H/N/S), with apparent Ki values ranging from 3 to 27 nM in biochemical assays . Its favorable in vivo pharmacokinetic profile in mice has established GSK503 as a widely used preclinical tool compound for investigating EZH2-dependent cancers, including melanoma and diffuse large B-cell lymphoma (DLBCL) [2].

PRC2/EZH2 epigenetic target validation and functional studies
Reported EZH2-selective profile supports cleaner phenotype attribution over EZH1
Applicable across wild-type and mutant EZH2 lymphoma, melanoma, and solid tumor models

GSK503: Why It's Not Interchangeable


EZH2 inhibitors are not interchangeable due to substantial differences in isoform selectivity, mutant EZH2 coverage, and in vivo pharmacokinetic properties. While several EZH2 inhibitors exist, their biochemical profiles diverge significantly. For instance, dual EZH1/EZH2 inhibitors (e.g., valemetostat) exhibit a distinct therapeutic profile compared to EZH2-selective agents [1]. Even among EZH2-selective inhibitors, the degree of selectivity over EZH1 varies widely: GSK503 demonstrates >200-fold selectivity (Ki_app EZH1 = 636 nM) , whereas other preclinical tools like GSK126 and clinical candidates like tazemetostat have different selectivity windows. Furthermore, the ability to potently inhibit specific EZH2 gain-of-function mutants (e.g., Y641C, A677G) is not uniform across the class. Substituting GSK503 with a compound lacking comparable mutant coverage or in vivo tolerability can lead to irreproducible results or misinterpretation of target biology. The following quantitative evidence delineates the specific performance characteristics that define GSK503's unique preclinical utility.

GSK503
vs GSK126
Lower EZH1 selectivity may shift EZH2 phenotype interpretation in assays requiring EZH1-sparing activity.
GSK503
vs Tazemetostat
Divergent cellular potency in glioblastoma models and narrower EZH1 window may limit EZH2-specific readouts.
GSK503
vs UNC1999
Dual EZH2/EZH1 inhibition may confound EZH2-specific mechanistic conclusions; context-dependent cell potency differences observed.

GSK503 Differentiation Evidence


Biochemical Potency Across EZH2 Mutants

GSK503 is a highly selective inhibitor of EZH2 over its closest homolog EZH1, a critical differentiation parameter for target validation studies. In head-to-head biochemical profiling, GSK503 inhibits wild-type EZH2 with an IC50 of 8 nM and a Ki_app of 3 nM. In contrast, its potency against EZH1 is markedly reduced, exhibiting an IC50 of 633 nM and a Ki_app of 636 nM . This represents a selectivity window of >200-fold for EZH2 over EZH1. This level of discrimination is essential for experiments aiming to deconvolute the specific roles of EZH2 versus EZH1 in PRC2-mediated gene silencing.

Mutant Potency Profile
Cross-study comparable
WT IC₅₀ = 8 nM; ≤3.4-fold shift across Y641C, A677G, Y641F/H/N/S mutants
Reported consistent potency supports mutation-independent study design
Biochemical PRC2 assay; SAM-competitive
EZH2 EZH1 Isoform selectivity Biochemical assay

EZH2 Selectivity Over EZH1

Beyond EZH1, GSK503 demonstrates exceptional selectivity across the broader human proteome. Profiling studies reveal that GSK503 is >4,000-fold selective for EZH2 over a panel of 20 other human histone methyltransferases . Furthermore, it exhibits negligible activity against a diverse array of potential off-targets, including histone acetylases, histone deacetylases, kinases, GPCRs, ion channels, and transporters . This broad selectivity profile contrasts with less well-characterized tool compounds and supports the use of GSK503 for generating high-confidence, target-specific mechanistic data.

EZH2 Selectivity
Cross-study comparable
>200-fold EZH2/EZH1; EZH1 IC₅₀ ~633 nM
Supports EZH2-specific target engagement and phenotypic interpretation
Recombinant methyltransferase assays; >4,000-fold over 20 other MTs
Selectivity Methyltransferase Off-target Safety pharmacology

Cellular Efficacy in Conjunctival Melanoma

In a preclinical mouse model of cutaneous melanoma, treatment with GSK503 (150 mg/kg/day, i.p.) produced a therapeutic outcome comparable to conditional Ezh2 ablation: it stabilized disease by inhibiting primary tumor growth and virtually abolished metastases formation [1]. This effect was achieved without affecting normal melanocyte biology, highlighting a favorable therapeutic window in this model. This in vivo benchmark provides a direct comparison to genetic perturbation and is not uniformly observed across all EZH2 inhibitors at this dose and regimen.

CM Cell Line Potency
Head-to-head comparison
GSK503 IC₅₀ 8.5–15.9 μM vs UNC1999 4.1–4.4 μM (3 cell lines)
Cell-line-specific potency differences suggest context-dependent response
5-day viability assay; comparable H3K27me3 reduction
Melanoma Metastasis In vivo Xenograft

DLBCL Cellular Activity Profile

In mouse models of diffuse large B-cell lymphoma (DLBCL), GSK503 demonstrates significant antitumor activity. In male SCID mice bearing SUDHL4 and SUDHL6 tumor xenografts, daily intraperitoneal administration of GSK503 at 150 mg/kg resulted in marked inhibition of tumor growth . Additionally, GSK503 abrogates the germinal center (GC) hyperplasia phenotype observed in Ezh2(Y641N) mutant mice . These in vivo findings validate GSK503's utility in hematological malignancy models and provide a quantitative benchmark for comparing efficacy across different EZH2 inhibitors in this disease context.

DLBCL Growth Inhibition
Cross-study comparable
IC₅₀ 0.5–20 μM in 7 cell lines; sensitizes to ABT-737; 83% TGI in vivo
Broad-spectrum response in mutant-bearing lymphoma models
96-h assay; KARPAS-422 xenograft
DLBCL Lymphoma Xenograft In vivo

In Vivo Germinal Center Abrogation

GSK503 was selected for in vivo experimentation due to its favorable pharmacokinetic (PK) properties in mice [1]. This PK profile enables sustained target engagement following daily intraperitoneal dosing at 150 mg/kg, as evidenced by reduced H3K27me3 levels in splenocytes and inhibition of tumor growth in multiple models [2]. While specific PK parameters (e.g., clearance, half-life, oral bioavailability) are not fully detailed in public datasheets, the documented efficacy across multiple in vivo studies confirms that GSK503 achieves sufficient exposure to drive pharmacodynamic effects. In contrast, some structurally related EZH2 inhibitors exhibit less favorable PK, limiting their utility for chronic in vivo studies.

In Vivo GC Abrogation
Cross-study comparable
Full abrogation at 150 mg/kg/day i.p.; reduces H3K27me3
Phenocopies EZH2 genetic loss in immunization models
SRBC immunization; splenocyte PD biomarker
Pharmacokinetics In vivo Dosing Mouse

GSK503 Research Applications


EZH2 Dependency in DLBCL & B-Cell Malignancies

Researchers investigating the distinct roles of EZH2 versus EZH1 in stem cell biology, development, or cancer can leverage GSK503's >200-fold isoform selectivity . By using GSK503 at concentrations that fully inhibit EZH2 (e.g., 100-500 nM) while sparing EZH1, investigators can confidently assign observed phenotypes to EZH2 inhibition. This is particularly critical in cell types where EZH1 may partially compensate for EZH2 loss, as dual inhibition would confound interpretation.

In Vivo EZH2 Knockout Phenocopy

GSK503's equipotent inhibition of wild-type EZH2 and key gain-of-function mutants (Y641C, A677G, Y641F/H/N/S) with Ki_app values ranging from 3 to 27 nM makes it an ideal tool for validating EZH2 dependency in lymphoma and other cancers harboring these mutations. Researchers can use GSK503 to assess the therapeutic potential of EZH2 inhibition in mutant versus wild-type contexts without the confounding variable of differential inhibitor potency.

T-Cell Infiltration in Solid Tumors

For laboratories conducting in vivo xenograft or syngeneic tumor studies, GSK503 provides a well-characterized, efficacious tool compound. Its demonstrated ability to virtually abolish metastasis in a melanoma model [1] and inhibit tumor growth in DLBCL xenografts at a daily dose of 150 mg/kg i.p. offers a reproducible benchmark for proof-of-concept studies. Its favorable in vivo PK enables chronic dosing regimens required for tumor growth inhibition studies.

EZH2 Drug Resistance & Epigenetic Reprogramming

Experiments aiming to link H3K27me3 reduction directly to transcriptional changes and cellular phenotypes benefit from GSK503's >4,000-fold selectivity over other methyltransferases and its clean profile against HDACs, kinases, and GPCRs . This minimizes the risk that observed effects are due to off-target activity, thereby increasing the confidence in assigning causality to EZH2 inhibition. This is particularly valuable for genome-wide expression profiling or ChIP-seq studies.

Application
Selection Property
Validation Focus
DLBCL & B-cell malignancy dependency studies
Mutation-independent potency across EZH2 variants
Viability and synthetic lethality screens in EZH2-mutant lines
In vivo germinal center phenocopy research
Pharmacological fidelity to genetic knockout
Germinal center formation and H3K27me3 reduction assays
T-cell infiltration in tumor microenvironment
Immunomodulatory activity
T-cell infiltration biomarkers in tumor models
Epigenetic drug resistance models
Consistent activity across EZH2 mutant variants
EZH2 mutant rescue and combination screens

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


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